(S)-6-(((benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid
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Overview
Description
(S)-6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzyloxycarbonyl-protected amino group, an indolizine ring, and a carboxylic acid group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(((benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the indolizine ring through cyclization reactions. The carboxylic acid group is then introduced through oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Cyclization: The indolizine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various catalysts for cyclization reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(S)-6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-(((benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be deprotected under specific conditions to reveal the active amino group, which can then participate in various biochemical reactions. The indolizine ring structure allows the compound to interact with enzyme active sites and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: This compound shares the benzyloxycarbonyl-protected amino group but has a different core structure.
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar protecting groups but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of (S)-6-(((benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid lies in its indolizine ring structure, which provides distinct chemical and biological properties compared to other similar compounds. This unique structure allows it to participate in specific reactions and interact with biological targets in ways that other compounds cannot .
Properties
Molecular Formula |
C17H16N2O5 |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
(3S)-5-oxo-6-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indolizine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O5/c20-15-13(8-6-12-7-9-14(16(21)22)19(12)15)18-17(23)24-10-11-4-2-1-3-5-11/h1-6,8,14H,7,9-10H2,(H,18,23)(H,21,22)/t14-/m0/s1 |
InChI Key |
WJVFCOCFDWQMKX-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC2=CC=C(C(=O)N2[C@@H]1C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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